molecular formula C10H7F2NO B14253063 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide CAS No. 400890-14-4

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B14253063
CAS No.: 400890-14-4
M. Wt: 195.16 g/mol
InChI Key: CYQPYUVHKVSJMO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amide nitrogen is bonded to a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with prop-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to this protein, the compound disrupts the formation of the bacterial divisome, leading to inhibited bacterial growth . Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(prop-2-yn-1-yl)benzamide
  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

CAS No.

400890-14-4

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2,6-difluoro-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H7F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h1,3-5H,6H2,(H,13,14)

InChI Key

CYQPYUVHKVSJMO-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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